Cas no 2296735-78-7 (4-bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide)

4-bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide structure
2296735-78-7 structure
Product Name:4-bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide
N.o CAS:2296735-78-7
MF:C9H8BrN3OS
MW:286.148319244385
CID:5326238
PubChem ID:131702505
Update Time:2025-09-22

4-bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide Propriedades químicas e físicas

Nomes e Identificadores

    • 4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-2-thiophenecarboxamide
    • AKOS039347947
    • 2169633-18-3
    • 4-bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide
    • 4-bromo-N-(1-methylpyrazol-4-yl)thiophene-2-carboxamide
    • 2296735-78-7
    • F6616-7259
    • Inchi: 1S/C9H8BrN3OS/c1-13-4-7(3-11-13)12-9(14)8-2-6(10)5-15-8/h2-5H,1H3,(H,12,14)
    • Chave InChI: IUXHXCNQMBGTCR-UHFFFAOYSA-N
    • SMILES: BrC1=CSC(=C1)C(NC1C=NN(C)C=1)=O

Propriedades Computadas

  • Massa Exacta: 284.95715g/mol
  • Massa monoisotópica: 284.95715g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 254
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.8
  • Superfície polar topológica: 75.2Ų

Propriedades Experimentais

  • Densidade: 1.74±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Ponto de ebulição: 335.5±32.0 °C(Predicted)
  • pka: 12.72±0.70(Predicted)

4-bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide Preçomais >>

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F6616-7259-2μmol
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F6616-7259-10μmol
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F6616-7259-2mg
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F6616-7259-3mg
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F6616-7259-4mg
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F6616-7259-5mg
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F6616-7259-10mg
4-bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide
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